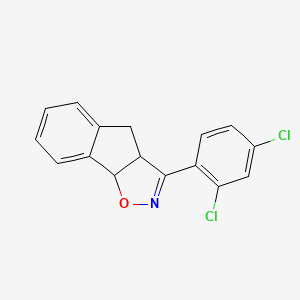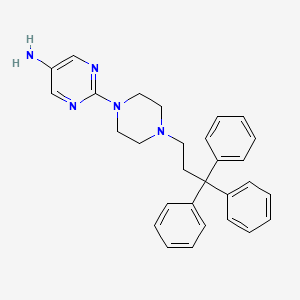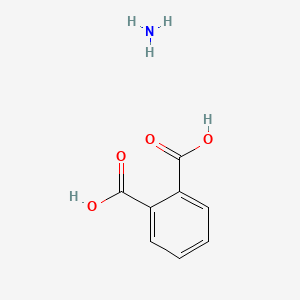
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride is a complex organic compound with a unique structure that combines a cyclohexane ring, a phenyl group, and a butynyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclohexanecarboxylic Acid: This can be achieved by hydrogenation of benzoic acid.
Esterification: The cyclohexanecarboxylic acid is then esterified with 4-(diethylamino)-1-methyl-2-butynol under acidic conditions to form the ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
科学的研究の応用
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the ester and diethylamino groups.
Phenylacetic acid: Contains a phenyl group but lacks the cyclohexane ring.
Butynyl esters: Compounds with similar ester groups but different core structures.
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride is unique due to its combination of a cyclohexane ring, phenyl group, and butynyl ester. This unique structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
特性
CAS番号 |
24642-38-4 |
|---|---|
分子式 |
C22H32ClNO2 |
分子量 |
377.9 g/mol |
IUPAC名 |
5-(diethylamino)pent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-4-23(5-2)18-12-13-19(3)25-21(24)22(16-10-7-11-17-22)20-14-8-6-9-15-20;/h6,8-9,14-15,19H,4-5,7,10-11,16-18H2,1-3H3;1H |
InChIキー |
XOQZFCJEYYTWOL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CC(C)OC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

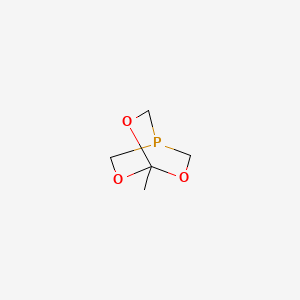


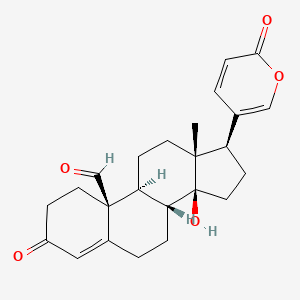
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
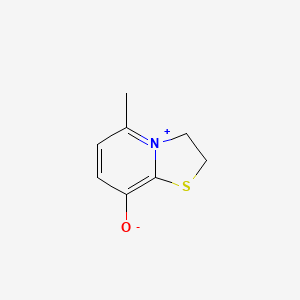
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
